molecular formula C16H29BO2 B1339359 2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 287944-06-3

2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1339359
M. Wt: 264.2 g/mol
InChI Key: GTRURWFRLWPOBJ-UHFFFAOYSA-N
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Description

The compound 2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that is likely to have interesting chemical properties due to the presence of the dioxaborolane ring. While the papers provided do not directly discuss this compound, they do provide insights into the properties and reactions of related boron-containing compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related 2-amino-1,3,2-dioxaborolanes has been described, indicating that these compounds can be prepared with various substituents on the nitrogen and boron atoms . The synthesis typically involves the reaction of amines with boronic esters or acids. Although the exact synthesis of the compound is not detailed, it is reasonable to assume that similar synthetic strategies could be employed, possibly involving the reaction of a cyclohexenyl-substituted amine with a suitable boronic ester.

Molecular Structure Analysis

The molecular structure of 2-amino-1,3,2-dioxaborolanes suggests that the dioxaborolane ring is a key structural feature, with the potential for various substituents to be attached to the nitrogen and boron atoms . The presence of the dioxaborolane ring in the compound of interest implies that it may have similar structural characteristics, with the potential for intramolecular interactions and steric effects due to the bulky tert-butyl group.

Chemical Reactions Analysis

The reactivity of 2-amino-1,3,2-dioxaborolanes has been studied, showing that these compounds can undergo reactions with isocyanates to form exocyclic products . This suggests that the dioxaborolane ring can participate in chemical reactions, potentially acting as a nucleophile. The compound may also exhibit similar reactivity, potentially engaging in reactions with electrophiles due to the electron-rich nature of the boron atom.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of 2-amino-1,3,2-dioxaborolanes have been discussed . These compounds exhibit association, which could be due to hydrogen bonding or other intermolecular forces. The compound , with its bulky substituents, may have unique solubility, melting point, and boiling point characteristics compared to other dioxaborolanes. The presence of the tert-butyl group could also influence the compound's stability and reactivity.

Scientific Research Applications

Enhanced Brightness and Emission Tuning

Researchers have utilized this compound in the synthesis of enhanced brightness, emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. The study by Fischer, Baier, and Mecking (2013) details how three-coordinate complexes were used to initiate Suzuki-Miyaura chain growth polymerization, resulting in heterodisubstituted polyfluorenes that when converted into amphiphilic block copolymers, form stable nanoparticles with bright fluorescence emission. These particles, with quantum yields as high as 84%, could have their emission tuned to longer wavelengths, showcasing potential in advanced optical materials and sensors (Fischer, Baier, & Mecking, 2013).

Novel Organometallic Complexes

Zheng et al. (1996) introduced a new class of 1,1-bimetallics of boron and zirconium, demonstrating the compound's role in forming complex organometallic structures with potential implications for catalysis and materials science. The research highlights the synthesis and characterization of these complexes, providing foundational knowledge for further exploration of bimetallic compounds in various chemical reactions (Zheng et al., 1996).

Palladium-Catalyzed Silaboration

Chang, Rayabarapu, Yang, and Cheng (2005) developed a highly regio- and stereoselective method for synthesizing 2-silylallylboronates from allenes using this compound, catalyzed by palladium complexes. This study not only expanded the toolkit for organic synthesis but also highlighted the compound's role in facilitating reactions that yield products with significant potential in pharmaceuticals and agrochemicals (Chang, Rayabarapu, Yang, & Cheng, 2005).

Molecular Structure Studies

The compound has also been pivotal in molecular structure elucidation studies, such as the one conducted by Coombs et al. (2006), which through rhodium-catalyzed hydroboration, provided insights into its molecular structure via X-ray diffraction. Such studies are crucial for understanding the chemical behavior and reactivity of complex molecules, thereby aiding in the design of novel compounds with desired properties (Coombs et al., 2006).

Synthesis of Ortho-modified Derivatives

Spencer et al. (2002) described the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives using the compound, showcasing its versatility in creating derivatives with potential enzyme inhibitory activity. This work underscores the compound's utility in the development of novel biochemical tools and therapeutic agents (Spencer et al., 2002).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact. It also includes understanding how to handle and store the compound safely.


Future Directions

This involves identifying areas where further research on the compound is needed. It could include developing new synthesis methods, finding new applications, or studying the compound’s effects on human health or the environment.


I hope this general information is helpful. If you have a specific question about a different compound, feel free to ask!


properties

IUPAC Name

2-(4-tert-butylcyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29BO2/c1-14(2,3)12-8-10-13(11-9-12)17-18-15(4,5)16(6,7)19-17/h10,12H,8-9,11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRURWFRLWPOBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573232
Record name 2-(4-tert-Butylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

287944-06-3
Record name 2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-tert-Butylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-tert-butylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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